8-Methylchroman-4-one
Overview
Description
8-Methylchroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry . It has a molecular formula of C10H10O2, an average mass of 162.185 Da, and a monoisotopic mass of 162.068085 Da .
Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .Chemical Reactions Analysis
Chroman-4-one derivatives undergo a variety of chemical reactions. The synthesis of these compounds often involves isomerization, alkylation, and oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of chroman-4-one derivatives are closely related to their molecular structure. The vibrational spectroscopic measurements and DFT computations provide insights into the physical properties such as intermolecular hydrogen bonding and hyperpolarizability of these compounds.Scientific Research Applications
Chroman-4-one in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Chroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It is structurally similar to chromone, but the absence of a double bond between C-2 and C-3 in chromanone results in significant variations in biological activities .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific study or experiment. More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
- Results or Outcomes : Chroman-4-one exhibits a wide range of pharmacological activities. Natural and synthetic chromanone analogs show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Synthesis of 4-Chromanone-Derived Compounds
- Scientific Field : Organic & Biomolecular Chemistry .
- Summary of the Application : The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .
- Methods of Application : Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This includes the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .
- Results or Outcomes : Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Chroman-4-one as Antiviral and Antitumoral Agent
- Scientific Field : Pharmacology .
- Summary of the Application : Thiochroman-4-one derivatives, which show immense similarity with the chroman-4-one compounds, have been studied for their potential as antiviral and antitumoral agents .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific study or experiment. More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
- Results or Outcomes : Thiochroman-4-one derivatives have shown promising results in terms of their antiviral and antitumoral activities. However, more research is needed to fully understand their potential .
Chroman-4-one as Antimalarial and Antibacterial Agent
- Scientific Field : Pharmacology .
- Summary of the Application : Thiochroman-4-one derivatives have also been studied for their potential as antimalarial and antibacterial agents .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific study or experiment. More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
- Results or Outcomes : Thiochroman-4-one derivatives have shown promising results in terms of their antimalarial and antibacterial activities. However, more research is needed to fully understand their potential .
Chroman-4-one as Antiviral and Antitumoral Agent
- Scientific Field : Pharmacology .
- Summary of the Application : Thiochroman-4-one derivatives, which show immense similarity with the chroman-4-one compounds so could be considered as potential scaffold with wide range of bioactivity like antiviral, antitumoral .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific study or experiment. More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
- Results or Outcomes : Thiochroman-4-one derivatives have shown promising results in terms of their antiviral and antitumoral activities. However, more research is needed to fully understand their potential .
Chroman-4-one as Antimalarial and Antibacterial Agent
- Scientific Field : Pharmacology .
- Summary of the Application : Thiochroman-4-one derivatives have also been studied for their potential as antimalarial and antibacterial agents .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific study or experiment. More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
- Results or Outcomes : Thiochroman-4-one derivatives have shown promising results in terms of their antimalarial and antibacterial activities. However, more research is needed to fully understand their potential .
Safety And Hazards
Future Directions
properties
IUPAC Name |
8-methyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHXFIRIHICKTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457172 | |
Record name | 8-methylchroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylchroman-4-one | |
CAS RN |
49660-56-2 | |
Record name | 8-methylchroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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